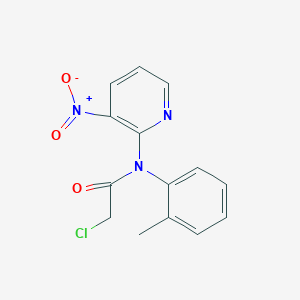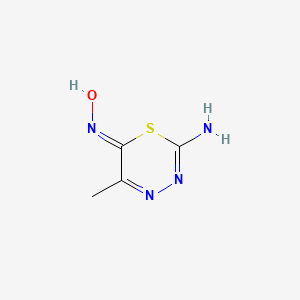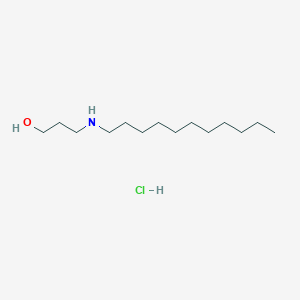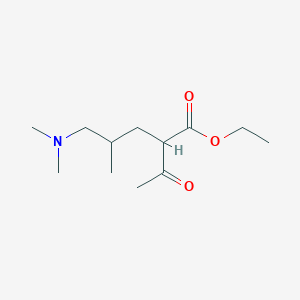
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a decyl chain and an imidazolidinone moiety, suggests potential biological activity and industrial utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a decyl isocyanate with a suitable imidazolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of raw materials, precise control of reaction parameters, and thorough quality control of the final product.
化学反应分析
Types of Reactions
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The decyl chain or the imidazolidinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield decyl urea oxides, while substitution reactions could produce a variety of functionalized derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals, materials, and agricultural products.
作用机制
The mechanism of action of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds to (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- N,N’-diethylurea
- 1,3-dimethylurea
- Imidazolidinone derivatives with different alkyl chains
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long decyl chain with an imidazolidinone moiety. This combination may confer unique properties, such as enhanced lipophilicity, specific biological activity, or distinct chemical reactivity, making it valuable for various applications.
属性
分子式 |
C15H28N4O2 |
|---|---|
分子量 |
296.41 g/mol |
IUPAC 名称 |
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C15H28N4O2/c1-3-4-5-6-7-8-9-10-11-16-15(21)18-14-17-13(20)12-19(14)2/h3-12H2,1-2H3,(H2,16,17,18,20,21) |
InChI 键 |
HCHXVPPQZLSWLS-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
规范 SMILES |
CCCCCCCCCCNC(=O)N=C1NC(=O)CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)

![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)




![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
